methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-19-3) is a heterocyclic organic compound with the molecular formula C₉H₇ClN₂O₂ and a molar mass of 210.62 g/mol . Key properties include:
- Physical state: Colorless to light yellow solid
- Melting point: 78–83°C
- Boiling point: 380.4°C
- Solubility: Soluble in alcohols, ketones, and esters; slightly soluble in water .
This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it is a precursor to pexidartinib hydrochloride, an FDA-approved drug for treating tenosynovial giant cell tumors .
Properties
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFINIKIHUOPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662704 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-19-3 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
One of the established methods involves starting from 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, which is synthesized through a multi-step process:
Preparation of the acid intermediate:
The acid is synthesized by refluxing a suitable precursor with sodium hydroxide in ethanol, followed by acidification. This method yields the acid with a typical yield of approximately 71%, as reported in the literature.Conversion to methyl ester:
The acid is then esterified using standard Fischer esterification conditions, typically involving methanol and an acid catalyst (e.g., sulfuric acid). This step yields methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with high efficiency.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Acid synthesis | NaOH in ethanol, reflux | 71% | |
| Esterification | Methanol, acid catalyst | Not specified |
Palladium-Catalyzed Cross-Coupling for Substituted Derivatives
A versatile approach involves palladium-catalyzed Suzuki-Miyaura coupling to introduce various substituents at the 5-position:
Starting materials:
5-bromo- or 5-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are reacted with phenylboronic acid or other boronic acids in the presence of a palladium catalyst, such as bis(diphenylphosphino)ferrocene dichloropalladium(II).Reaction conditions:
Typically performed under nitrogen atmosphere at elevated temperatures (~80°C) in a dioxane/water mixture, with potassium carbonate as the base.Outcome:
This method allows for the introduction of various aromatic groups at the 5-position, which can subsequently be oxidized or modified to the ester form.
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 5-bromo-1H-pyrrolo[2,3-b]pyridine | Pd(dppf)Cl₂, phenylboronic acid, K₂CO₃, dioxane/water, 80°C | Variable |
Direct Chlorination and Cyclization
Another route involves the direct chlorination of the pyrrolo[2,3-b]pyridine core, followed by cyclization:
Chlorination step:
Using N-chlorosuccinimide (NCS) or sulfuryl chloride to selectively chlorinate the 5-position.Cyclization:
The chlorinated intermediates undergo intramolecular cyclization under basic or acidic conditions to form the core structure.Esterification:
The carboxylic acid formed during this process is esterified with methanol under acidic conditions to afford methyl ester.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | NCS or SO₂Cl₂ | Not specified | |
| Cyclization | Basic/acidic conditions | Not specified | |
| Esterification | Methanol, acid catalyst | Not specified |
Key Research Findings and Data
Yield and Purity:
The synthesis of the acid intermediate from precursor compounds typically yields around 71%, with subsequent esterification providing high-purity methyl esters suitable for biological evaluation.Reaction Optimization:
The use of microwave-assisted synthesis has been reported to accelerate the formation of pyrrolo[2,3-b]pyridine derivatives, with reaction times reduced significantly, maintaining high yields and purity.Substituent Effects:
Variations at the 5-position, such as bromine, chlorine, or nitro groups, influence the subsequent synthetic steps and biological activity, with halogenation being a key step for further functionalization.
Summary of Preparation Methods
| Method | Key Reagents | Main Features | Advantages | Limitations |
|---|---|---|---|---|
| Acid-mediated cyclization | NaOH, ethanol | Produces the acid intermediate | High yield, well-established | Multi-step process |
| Palladium-catalyzed coupling | Boronic acids, Pd catalyst | Versatile for substituent variation | Broad functionalization | Requires expensive catalysts |
| Direct chlorination | NCS, SO₂Cl₂ | Selective chlorination | Straightforward | Possible over-chlorination |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to N-oxides and amines, respectively .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for the development of drugs aimed at treating conditions such as cancer and neurological disorders.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against cancer cell lines. This compound's structural features may enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
- Neuropharmacology : Studies have suggested that pyrrolopyridine derivatives can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases or psychiatric disorders.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to create novel compounds with tailored properties for specific applications.
Synthetic Routes:
- Functionalization : The chlorinated position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to modify biological activity.
- Building Block : It can be utilized in the synthesis of other heterocyclic compounds, expanding the library of available pharmaceuticals.
Agricultural Chemistry
There is emerging interest in the use of heterocyclic compounds like this compound in agrochemical formulations. Its potential role as a pesticide or herbicide is under investigation.
Mechanism of Action
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3). By blocking these receptors, the compound can interfere with signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring System Variations
Differences in substituent positions and ring systems significantly impact physicochemical and biological properties.
Key Observations :
Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
Functional group substitutions (e.g., nitro, cyano) modify solubility, stability, and biological activity.
Key Observations :
- Cyano groups improve solubility, making derivatives more suitable for aqueous reaction conditions .
Pharmaceutical Relevance
Biological Activity
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 952182-19-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory properties, inhibition of specific enzymes, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Log P (octanol-water) | 2.03 |
| Boiling Point | Not available |
| Solubility | High GI absorption |
| BBB Permeant | Yes |
This compound exhibits significant biological activity through various mechanisms:
- COX-2 Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies reported an IC₅₀ value comparable to that of celecoxib, a well-known anti-inflammatory drug, indicating strong anti-inflammatory potential .
- TNIK Inhibition : Recent research highlighted its ability to inhibit TNIK (TRAF2 and NCK-interacting kinase), with some derivatives demonstrating IC₅₀ values lower than 1 nM. This inhibition is linked to reduced interleukin-2 (IL-2) secretion, suggesting potential applications in autoimmune diseases and cancer therapy .
Anti-inflammatory Activity
A series of bioassays have evaluated the anti-inflammatory effects of this compound. The compound was tested in carrageenan-induced paw edema models, showing significant reduction in inflammation compared to control groups treated with standard anti-inflammatory agents like indomethacin.
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. In vitro studies have indicated that similar pyrrole derivatives exhibit activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- In Vitro Studies : A study assessing the structure-activity relationship (SAR) of pyrrole derivatives found that modifications at specific positions significantly enhanced anti-inflammatory activity, correlating with the presence of electron-donating groups .
- Clinical Relevance : The anti-inflammatory and TNIK inhibitory activities suggest that this compound could be a candidate for further development into therapeutic agents for conditions such as rheumatoid arthritis and certain cancers.
Q & A
Q. What are the standard synthetic routes for methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors like ethyl 2-chloronicotinate, followed by functionalization. Key steps include:
- Cyclization : Using chlorinating agents (e.g., thionyl chloride) under reflux to form the pyrrolopyridine core .
- Methoxycarbonyl introduction : Esterification with methyl chloroformate in anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization focuses on temperature control (60–80°C) and catalyst selection (e.g., ZnCl₂ for chloromethylation) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Structural elucidation relies on:
- NMR spectroscopy : -NMR identifies protons on the pyrrole (δ 6.8–7.2 ppm) and pyridine rings (δ 8.1–8.5 ppm). -NMR confirms the carboxylate (δ 165–170 ppm) and chloro-substituent (δ 115–120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHClNO) with expected [M+H] peaks .
- X-ray crystallography : Resolves fused-ring planarity and bond angles (e.g., C-Cl bond length ~1.73 Å) .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
The 5-chloro substituent is highly reactive toward nucleophiles:
- Amination : Reacts with primary amines (e.g., NH/EtOH, 60°C) to form 5-amino derivatives .
- Suzuki coupling : Pd-catalyzed cross-coupling with boronic acids at the 5-position .
- Hydrolysis : Conversion to carboxylic acid derivatives under basic conditions (NaOH/HO, reflux) .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for cyclization steps. For example:
- Reaction path search : Identifies intermediates in chlorination steps, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yields by 15–20% .
- Catalyst screening : Machine learning models prioritize catalysts (e.g., Pd(OAc) vs. CuI) based on electronic parameters .
Q. How do structural modifications at the 2-carboxylate position affect biological activity, and how are these relationships analyzed?
Systematic SAR studies involve:
- Ester vs. amide derivatives : Methyl esters show higher membrane permeability (logP ~2.1) than ethyl esters (logP ~2.5) in antibacterial assays .
- Bioisosteric replacements : Replacing the carboxylate with a tetrazole improves metabolic stability (t increased from 2.5 to 6.8 hrs in microsomal assays) .
- Data analysis : Multivariate regression correlates substituent electronegativity (Hammett σ values) with IC trends in enzyme inhibition .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:
- Purity validation : HPLC-MS to confirm >98% purity, as impurities (e.g., dechlorinated byproducts) can skew results .
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed pH 7.4, 37°C) .
- Meta-analysis : Compare data across PubChem and EPA DSSTox entries to identify outliers .
Q. How are continuous flow systems applied to improve the scalability and safety of its synthesis?
Microreactor technology enhances:
- Chlorination safety : Continuous flow reduces exposure to volatile Cl gas .
- Yield consistency : Residence time control (2–5 min) minimizes side reactions (e.g., over-chlorination) .
- Case study : A two-stage flow system achieved 86% yield (vs. 72% batch) with 10x scale-up .
Methodological Guidelines
- Experimental Design : Use factorial design (e.g., 2 models) to optimize reaction variables (temperature, catalyst loading) with minimal runs .
- Data Validation : Cross-reference spectral data with PubChem entries (CID 145934-81-2) and EPA DSSTox (DTXSID40601297) .
- Safety Protocols : Adopt NIOSH guidelines for handling chlorinated intermediates, including fume hoods and PPE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
